5-(Hydroxymethyl)dihydrofuran-2(3H)-one, also known as α-hydroxymethyl-γ-butyrolactone, is a heterocyclic organic compound. It belongs to the class of butyrolactones, specifically γ-butyrolactones, characterized by a four-membered ring containing an ester bond. The compound features a hydroxymethyl group (-CH2OH) attached to the fifth carbon atom of the lactone ring [].
5-(Hydroxymethyl)dihydrofuran-2(3H)-one serves as a valuable building block in organic synthesis and has been investigated as a potential intermediate in various synthetic pathways [, , , , ].
5-(hydroxymethyl)dihydrofuran-2(3H)-one, also referred to as dihydro-5-(hydroxymethyl)-2(3H)-furanone, is an organic compound with the molecular formula and a molecular weight of approximately 114.0993 g/mol. This compound is characterized by its furan ring structure, which is a five-membered aromatic ring containing oxygen. The compound is significant in various fields, including organic chemistry and biochemistry, due to its utility as an intermediate in the synthesis of more complex organic molecules and its role in metabolic pathways involving furan derivatives.
5-(hydroxymethyl)dihydrofuran-2(3H)-one is primarily synthesized from 5-(hydroxymethyl)furfural, a compound derived from biomass. This classification places it within the broader category of furan derivatives, which are known for their diverse chemical properties and applications. The compound is recognized for its potential in both scientific research and industrial applications, particularly in the production of polymers and resins.
The synthesis of 5-(hydroxymethyl)dihydrofuran-2(3H)-one typically involves the reduction of 5-(hydroxymethyl)furfural. One common method employed is catalytic hydrogenation using a palladium catalyst under mild conditions. This method allows for efficient conversion with high yields while maintaining the integrity of the furan ring structure.
In industrial settings, continuous flow reactors are often used to enhance the consistency and quality of the product. The process involves careful control of temperature and pressure during the catalytic hydrogenation to optimize yield and minimize by-products.
Other synthetic routes include asymmetric organocatalytic domino reactions involving α-bromonitroalkenes and 1,3-dicarbonyl compounds, which provide an alternative pathway for producing this compound with specific stereochemical configurations.
The molecular structure of 5-(hydroxymethyl)dihydrofuran-2(3H)-one can be represented by its InChI code: 1S/C5H6O3/c6-3-4-1-2-5(7)8-4/h4,6H,1-3H2/t4-/m1/s1
. This code encapsulates the structural information necessary for computational modeling and visualization of the molecule. The presence of hydroxymethyl and furan functionalities contributes to its reactivity and interaction with other chemical species .
5-(hydroxymethyl)dihydrofuran-2(3H)-one undergoes various chemical reactions:
Common reagents used in these reactions include potassium permanganate for oxidation, sodium borohydride for reduction, and amines or thiols for substitution reactions .
For oxidation reactions, potassium permanganate or chromium trioxide are frequently utilized. Reduction processes often involve sodium borohydride or lithium aluminum hydride as reducing agents . Substitution reactions may utilize nucleophiles such as amines or thiols under appropriate conditions to facilitate the desired transformations.
The mechanism of action for 5-(hydroxymethyl)dihydrofuran-2(3H)-one involves its participation in various biochemical pathways. As a furan derivative, it can interact with enzymes involved in metabolic processes. For instance, it may serve as an intermediate in biosynthetic pathways leading to more complex natural products or pharmaceuticals. The specific mechanisms often depend on the functional groups present on the molecule and their reactivity profiles .
5-(hydroxymethyl)dihydrofuran-2(3H)-one is typically a colorless liquid or solid at room temperature with a characteristic odor. Its melting point and boiling point are not extensively documented but can be inferred from similar compounds within its class.
The chemical properties include:
Safety data indicates that this compound falls under the GHS07 hazard classification, suggesting potential irritant properties that should be considered during handling .
5-(hydroxymethyl)dihydrofuran-2(3H)-one has a wide array of applications:
The systematic nomenclature for this compound follows IUPAC conventions for oxygen heterocycles. Its primary designation, 5-(hydroxymethyl)dihydrofuran-2(3H)-one, precisely describes the saturated furanone ring system with a hydroxymethyl substituent at position 5 [3]. Alternative valid IUPAC names include 5-(hydroxymethyl)oxolan-2-one, which adopts the oxolane (tetrahydrofuran) naming framework with the lactone group specified as "oxo" [5]. Common names and abbreviations frequently encountered in chemical literature encompass:
The compound's registry numbers provide unambiguous identification: CAS 10374-51-3 (racemate), CAS 32780-06-6 ((S)-enantiomer), and CAS 52813-63-5 ((R)-enantiomer) [4] [7]. Structural representation is standardized through identifiers like the canonical SMILES: O=C1OC(CO)CC1 (racemate) and InChIKey: NSISJFFVIMQBRN-UHFFFAOYSA-N [2] [5]. Stereospecific representations include the (S)-isomer SMILES: O=C1CCC@@HO1 and InChIKey: NSISJFFVIMQBRN-BYPYZUCNSA-N [4] [6].
Table 1: Nomenclature Systems for 5-(Hydroxymethyl)dihydrofuran-2(3H)-one
Nomenclature Type | Name | Identifier |
---|---|---|
IUPAC Systematic | 5-(Hydroxymethyl)oxolan-2-one | CAS 10374-51-3 |
IUPAC Stereospecific | (5S)-5-(Hydroxymethyl)dihydro-2(3H)-furanone | CAS 32780-06-6 |
Common Name | (S)-4-Hydroxymethyl-γ-butyrolactone | MDL: MFCD00066224 |
Common Abbreviation | (S)-Dideoxyribonolactone | PubChem ID: 98431 |
The stereogenic center at C5 of the lactone ring creates two enantiomeric forms with distinct biochemical properties. The racemic mixture (CAS 10374-51-3) exhibits no optical activity, while resolved enantiomers display characteristic rotations: the (S)-enantiomer (CAS 32780-06-6) is dextrorotatory, and the (R)-enantiomer (CAS 52813-63-5) is levorotatory [7]. X-ray crystallography confirms that both enantiomers adopt envelope conformations in the solid state, with the hydroxymethyl group occupying a pseudo-equatorial position [3].
The stereochemical integrity of C5 is crucial for asymmetric synthesis. The (S)-enantiomer serves as a precursor to L-nucleoside analogues due to its configurationally matched relationship to natural ribose derivatives [4] [6]. In contrast, the (R)-enantiomer finds application in D-configured synthetic targets. Epimerization at C5 can occur under basic conditions via ring-opening to the hydroxy acid, necessitating careful control during synthetic applications [3]. Chiral separation methods include enzymatic resolution and chromatography on immobilized amylose-derived stationary phases.
Table 2: Stereochemical Variants of 5-(Hydroxymethyl)dihydrofuran-2(3H)-one
Stereochemistry | CAS Number | Optical Activity | Synthetic Utility |
---|---|---|---|
Racemic | 10374-51-3 | Inactive | General lactone chemistry |
(S)-Enantiomer | 32780-06-6 | [α]D = + (specific rotation) | L-Nucleosides, antiviral agents |
(R)-Enantiomer | 52813-63-5 | [α]D = - (specific rotation) | D-Sugar analogues, unnatural metabolites |
First synthesized in the mid-20th century, this lactone emerged during investigations into carbohydrate degradation products. Initial preparations involved the acid-catalyzed cyclization of 4,5-dihydroxypentanoic acid derivatives obtained from periodate oxidation of hexoses . By the 1970s, its utility as a masked aldol equivalent was recognized, with the lactone ring serving as a protecting group for the γ-hydroxy acid functionality that could be regenerated under mild hydrolysis [7].
A pivotal application emerged in nucleoside chemistry, where racemic 5-(hydroxymethyl)dihydrofuran-2(3H)-one served as a precursor to dideoxyribose analogues. Ring-opening with nucleobases generated C-nucleoside scaffolds lacking the 2'- and 3'-hydroxyl groups, enabling studies of antiviral activity [4]. Early synthetic routes relied on stoichiometric reducing agents (e.g., NaBH₄) for lactone reduction to furanose intermediates, though yields were modest and diastereoselectivity uncontrolled in racemic mixtures [7].
The development of asymmetric synthesis techniques in the 1980s-1990s transformed this lactone into a versatile chiral synthon. Key advances included:
These methodologies enabled its application in complex syntheses, most notably:
Table 3: Historical Evolution of Synthetic Applications
Time Period | Synthetic Innovation | Application Scope |
---|---|---|
1950s-1960s | Acid-catalyzed lactonization of hydroxy acids | Carbohydrate degradation studies |
1970s | Lactone ring-opening with nucleobases | Dideoxynucleoside analogues |
1980s | Enzymatic kinetic resolution | Enantiopure lactone production |
1990s-present | Catalytic asymmetric hydrogenation | Pharmaceutical building blocks |
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 20268-71-7
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8